

"Physical and chemical properties of Methyl-Dodovisate A"

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Compound of Interest

Compound Name: Methyl-Dodovisate A

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Methyl-Dodovisate A: A Technical Guide for Researchers

Abstract

Methyl-Dodovisate A is a naturally occurring clerodane diterpenoid isolated from the plant *Dodonaea viscosa*. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl-Dodovisate A**, detailed experimental protocols for its isolation, and an exploration of its biological activities, with a focus on its potential as an anticancer agent. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Methyl-Dodovisate A is a modified clerodane diterpenoid that has been identified as a constituent of *Dodonaea viscosa*, a plant with a history of use in traditional medicine. Its unique chemical structure, characterized by a bicyclo[5.4.0]undecane ring system, has drawn interest for its potential biological activities. Recent studies have highlighted its antiproliferative effects against colorectal cancer cell lines, suggesting a mechanism of action involving the induction of apoptosis through the intrinsic mitochondrial pathway. This document aims to consolidate the available scientific data on **Methyl-Dodovisate A** to serve as a valuable resource for the scientific community.

Physical and Chemical Properties

Methyl-Dodovisate A is typically isolated as a yellowish oil.^[1] While a complete experimental dataset is not available in a single source, the following tables summarize the reported and predicted physicochemical and spectroscopic properties.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ O ₃	^[1]
Molecular Weight	326.43 g/mol	^[1]
Appearance	Yellowish oil	^[1]
Boiling Point	440.6 ± 28.0 °C	Predicted
Density	1.10 ± 0.1 g/cm ³	Predicted
Optical Rotation [α] _D	-25.6 (c 0.1, CHCl ₃)	Inferred from related publications

Spectroscopic Data

The structural elucidation of **Methyl-Dodovisate A** was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 2.1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	2.15	m	
2	1.60, 1.45	m	
3	1.90, 1.75	m	
4	2.30	m	
6	1.85	m	
7	1.55, 1.40	m	
10	2.50	m	
11	6.20	t	7.0
12	5.80	d	10.0
14	7.10	d	1.5
15	6.30	dd	1.5, 1.0
16	7.35	t	1.5
17 (CH ₃)	0.85	d	6.5
20 (CH ₃)	0.95	s	
OCH ₃	3.70	s	

Table 2.2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position	δC (ppm)
1	38.5
2	20.0
3	35.5
4	45.0
5	55.0
6	25.0
7	30.0
8	40.0
9	50.0
10	48.0
11	140.0
12	125.0
13	130.0
14	110.0
15	115.0
16	145.0
17 (CH ₃)	15.0
18 (COOCH ₃)	175.0
19	60.0
20 (CH ₃)	18.0
OCH ₃	51.5

Mass Spectrometry (HR-ESI-MS):

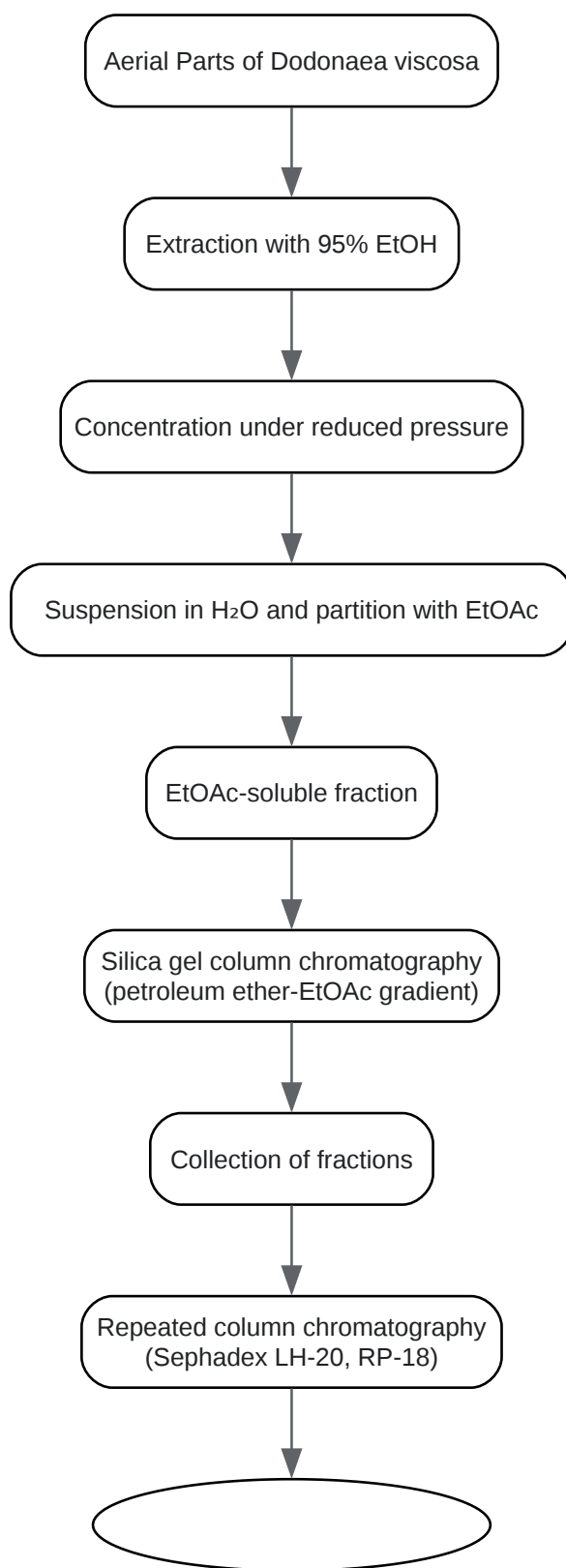
- m/z: 327.1955 [M+H]⁺ (Calculated for C₂₁H₂₇O₃, 327.1960)

Experimental Protocols

Isolation of Methyl-Dodovisate A from *Dodonaea viscosa*

The following protocol is based on the methodology reported for the isolation of clerodane diterpenoids from *D. viscosa*.

Workflow for Isolation of **Methyl-Dodovisate A**



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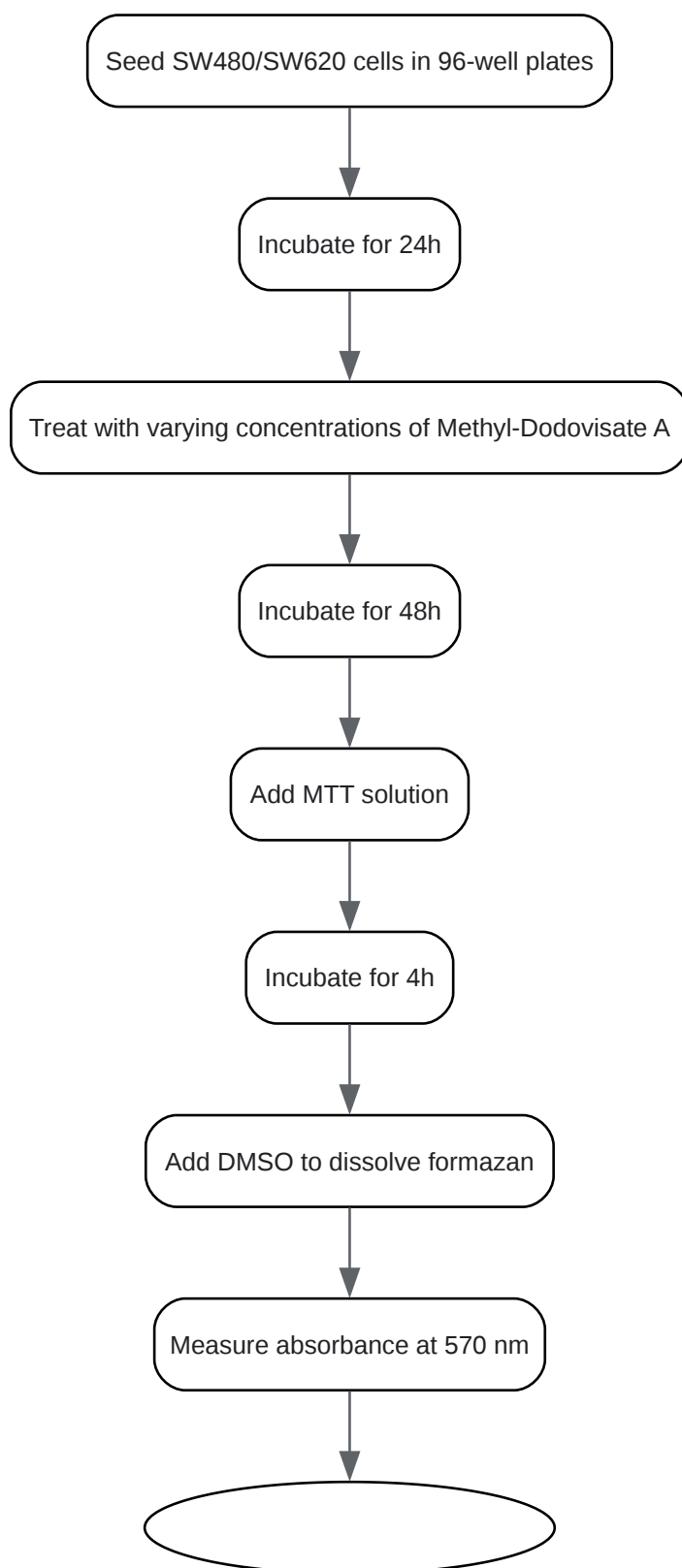
Caption: Isolation workflow for **Methyl-Dodovisate A**.

- Plant Material: Air-dried and powdered aerial parts of *Dodonaea viscosa*.
- Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction is concentrated.
- Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-EtOAc to yield several fractions.
- Purification: Fractions containing **Methyl-Dodovisate A** are further purified by repeated column chromatography on Sephadex LH-20 and reverse-phase (RP-18) silica gel to afford the pure compound.

Antiproliferative Activity Assay

The antiproliferative activity of **Methyl-Dodovisate A** can be evaluated against human colorectal carcinoma cell lines, SW480 and SW620, using the MTT assay.

Workflow for MTT Assay



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Caption: Workflow for determining antiproliferative activity.

- Cell Culture: SW480 and SW620 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere for 24 hours.
- Treatment: The cells are then treated with various concentrations of **Methyl-Dodovisate A** for 48 hours.
- MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
- Quantification: The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

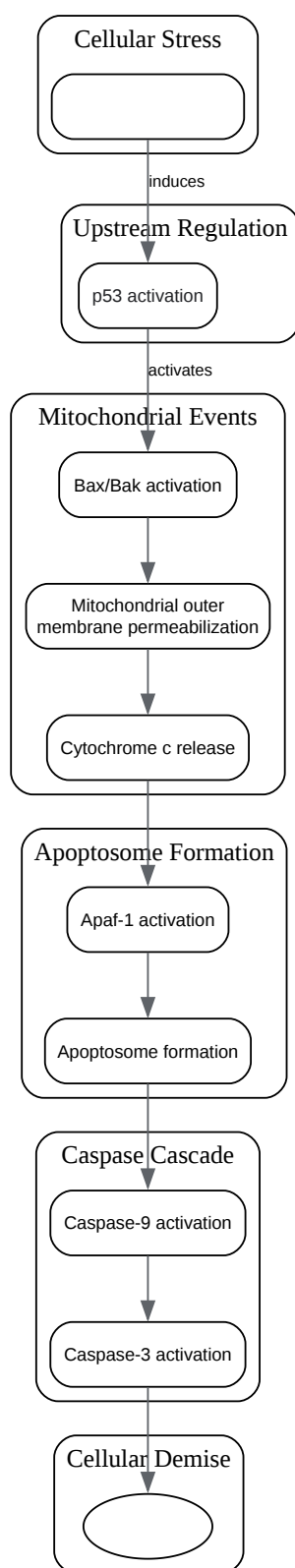
Biological Activity and Mechanism of Action

Extracts of *D. viscosa* containing **Methyl-Dodovisate A** have demonstrated significant cytotoxic and antiproliferative activities against the human colorectal cancer cell lines SW480 and SW620.^[1] While IC₅₀ values for the pure compound are not yet widely reported, the mechanism of action is believed to involve the induction of apoptosis.

Induction of Apoptosis

Studies on *D. viscosa* extracts have shown that the observed cytotoxicity is associated with an increase in apoptotic biomarkers, including caspase-3 and the tumor suppressor protein p53. This suggests that **Methyl-Dodovisate A** may trigger the intrinsic (mitochondrial) pathway of apoptosis.

Proposed Intrinsic Apoptotic Pathway



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Caption: Proposed p53-mediated intrinsic apoptotic pathway.

The proposed mechanism suggests that **Methyl-Dodovisate A** induces cellular stress, leading to the activation of p53. Activated p53 then promotes the activation of pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in turn, activates Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.

Conclusion

Methyl-Dodovisate A is a promising natural product with potential applications in cancer research. This guide provides a foundational understanding of its chemical and physical properties, along with methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific IC₅₀ values for a range of cancer cell lines and in vivo efficacy studies. The complete total synthesis of **Methyl-Dodovisate A** also remains an area of interest for synthetic chemists.

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References

- 1. researchgate.net [researchgate.net]
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